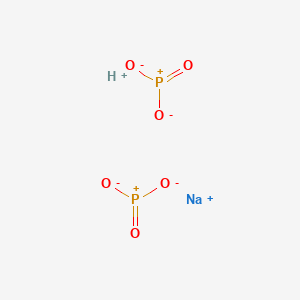
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-heptylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide→2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that act as catalysts in various chemical reactions.
Biology:
Antimicrobial Activity: Studies have shown that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzaldehyde Thiosemicarbazone: This compound is similar in structure but lacks the heptyl group.
Salicylaldehyde Thiosemicarbazone: Another similar compound with a different aldehyde group.
Uniqueness: 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is unique due to the presence of the heptyl group, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other thiosemicarbazones.
Propriétés
Numéro CAS |
6623-76-3 |
|---|---|
Formule moléculaire |
C15H23N3OS |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-heptyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-4-5-8-11-16-15(20)18-17-12-13-9-6-7-10-14(13)19/h6-7,9-10,12,19H,2-5,8,11H2,1H3,(H2,16,18,20)/b17-12+ |
Clé InChI |
HXVDEWVFBWGMCD-SFQUDFHCSA-N |
SMILES isomérique |
CCCCCCCNC(=S)N/N=C/C1=CC=CC=C1O |
SMILES canonique |
CCCCCCCNC(=S)NN=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



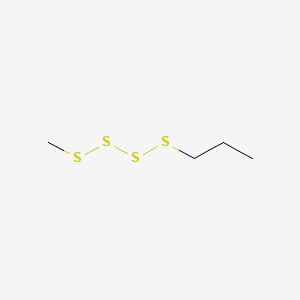
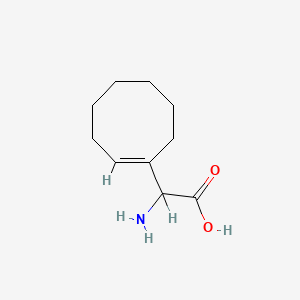
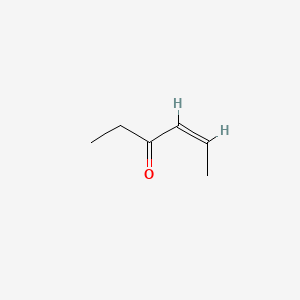
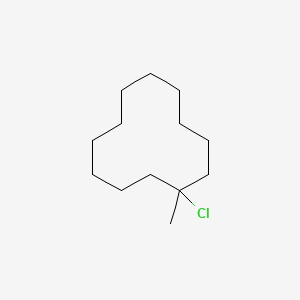
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

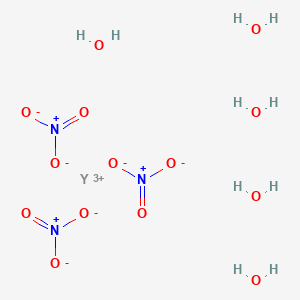
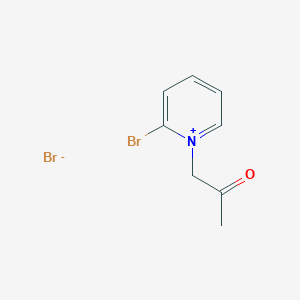

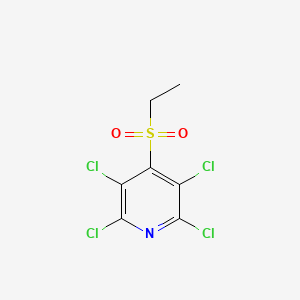
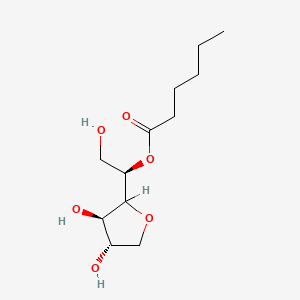
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
